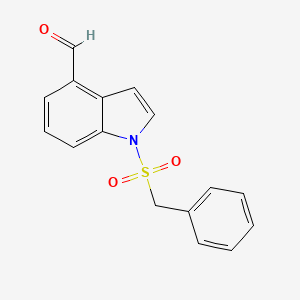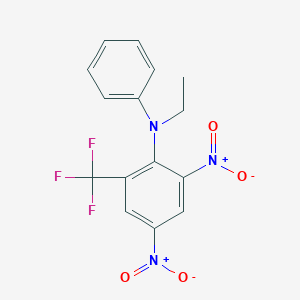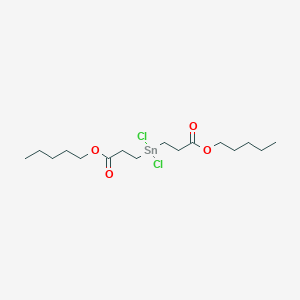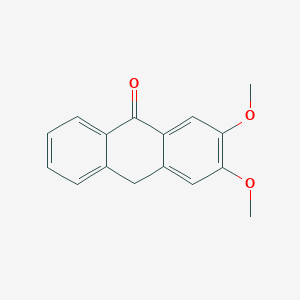
9(10H)-Anthracenone, 2,3-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
Wissenschaftliche Forschungsanwendungen
9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.
3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.
Uniqueness
9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
CAS-Nummer |
87567-79-1 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


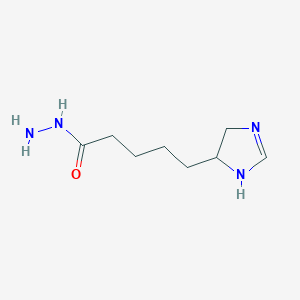


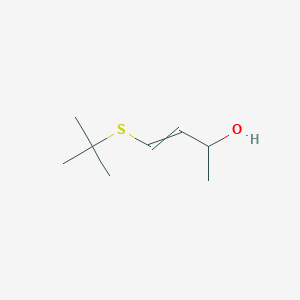
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

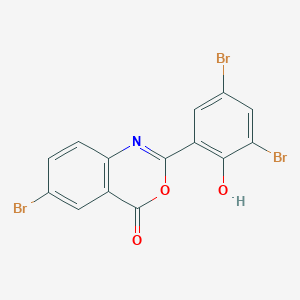

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
